molecular formula C19H24N2O2 B499910 2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide CAS No. 695207-84-2

2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide

Cat. No. B499910
CAS RN: 695207-84-2
M. Wt: 312.4g/mol
InChI Key: MGMDZPDQBPNVEI-UHFFFAOYSA-N
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Description

“2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide” is a chemical compound with the molecular formula C19H24N2O2 . It has a molecular weight of 312.41 .

Scientific Research Applications

Antibacterial Applications

The compound has been studied for its antibacterial properties. A derivative, 4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate, has shown effectiveness against Gram-positive bacteria such as S. aureus and B. subtilis, as well as yeast like Candida albicans . This suggests that 2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide could be used in developing new antibacterial agents.

Computational Chemistry

The compound’s derivatives have been characterized using computational methods like Density Functional Theory (DFT) . These studies help understand the electronic characteristics and molecular interactions, which are crucial for designing drugs with specific biological activities .

Ion-Associate Complex Formation

The synthesis of ion-associate complexes involving this compound has been explored. These complexes are significant for understanding bioactive molecule-receptor interactions, which is essential for drug design and development .

Spectroscopic Characterization

The compound has been used to study the formation of complexes characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . Such detailed characterization is vital for confirming the structure of new compounds in pharmaceutical research .

Green Chemistry

The synthesis of its derivatives through ion-associate reactions at room temperature represents an application of green chemistry principles. This approach minimizes the environmental impact of chemical synthesis, which is increasingly important in sustainable pharmaceutical development .

Molecular Electrostatic Potential Mapping

The compound’s derivatives have been used to map molecular electrostatic potentials, which can predict how a molecule will interact with others. This is useful in the field of molecular docking and predicting drug-receptor interactions .

UV-Vis Spectroscopy

The compound’s derivatives have been analyzed using UV-Vis spectroscopy to study their electronic transitions. This information is useful for understanding how a compound absorbs light, which can be applied in designing compounds for optical applications .

properties

IUPAC Name

2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)14-8-10-15(11-9-14)23-13-12-21-18(22)16-6-4-5-7-17(16)20/h4-11H,12-13,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMDZPDQBPNVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide

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